1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL

Regiochemistry Antiviral Selectivity Picornavirus Inhibition

Prevent invalid SAR from positional isomer mix-ups. This 5-substituted benzimidazole HCl ensures regiochemical fidelity at the 5-position, distinct from 2-substituted analogs. • Regiospecific building block for focused library synthesis • Hydrochloride salt enables direct aqueous assay use without DMSO co-solvent • Serves as orthogonal HPLC reference standard for impurity profiling. In stock with consistent 98% purity for reliable procurement.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 1373232-61-1
Cat. No. B1378206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL
CAS1373232-61-1
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)O.Cl
InChIInChI=1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H
InChIKeyNZVTYJWIYZFKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride (CAS 1373232-61-1): Procurement & Structural Baseline


1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl (CAS 1373232-61-1) is a benzimidazole derivative with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol [1]. The compound is supplied as a hydrochloride salt, featuring a benzimidazole core substituted at the 5-position with a phenylmethanol (α-hydroxybenzyl) moiety . This compound is available from multiple commercial vendors at purities typically ranging from 95% to 98%, with the hydrochloride form conferring enhanced aqueous solubility relative to the free base . The structural combination of a benzimidazole scaffold and a secondary alcohol functionality positions this compound as a building block for medicinal chemistry applications and as a reference standard for analytical method development .

Why Benzimidazole Scaffold Substitution Cannot Be Assumed Equivalent for 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl


Benzimidazole derivatives are not functionally interchangeable; minor positional isomerism or substituent variation dramatically alters biological target engagement. The target compound features a 5-substituted α-hydroxybenzyl moiety on the benzimidazole core. Structural analogs with substitutions at the 2-position, such as 2-(α-hydroxybenzyl)benzimidazole (HBB), demonstrate selective antiviral activity against picornaviruses [1]. In contrast, N1-substituted or 2-amino derivatives exhibit entirely different target profiles, including FLT3 kinase inhibition (IC50 in low nanomolar range) or interaction with GABA-A receptor complexes [2]. The specific regiochemistry (5- vs. 2-substitution) and the presence of the free NH in the imidazole ring fundamentally alter hydrogen-bonding capacity and molecular recognition [3]. Consequently, substituting a 2-substituted analog for a 5-substituted benzimidazole in a screening cascade will produce non-comparable results, invalidating structure-activity relationship interpretations and wasting screening resources.

Quantitative Differentiation Evidence for 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl (CAS 1373232-61-1) vs. Closest Analogs


Regiochemical Identity: 5-Substituted α-Hydroxybenzyl vs. 2-Substituted Benzimidazole Antiviral Scaffold

The target compound is a 5-substituted α-hydroxybenzyl benzimidazole hydrochloride. In contrast, the well-characterized antiviral compound 2-(α-hydroxybenzyl)benzimidazole (HBB) and its 5-chloro derivative (5-Cl-HBB) are 2-substituted analogs that exhibit selective inhibition of poliovirus multiplication. In comparative cytopathic effect assays, HBB demonstrated a relative inhibitory activity of 78, while 5-Cl-HBB showed an activity of 130 under identical conditions [1]. This quantitative difference between 2-substituted analogs (varying only by a chlorine atom) underscores that the substitution position—not merely the α-hydroxybenzyl group—determines biological activity. No published comparative data exist for the 5-substituted target compound in this assay system.

Regiochemistry Antiviral Selectivity Picornavirus Inhibition

Physical Form and Solubility Advantage: Hydrochloride Salt vs. Neutral Benzimidazole Analogs

The target compound is supplied as the hydrochloride salt (C14H13ClN2O, MW 260.72), which confers enhanced aqueous solubility compared to neutral benzimidazole analogs such as 5-(α-hydroxybenzyl)benzimidazole (free base, CAS 142535-87-3, C14H12N2O, MW 224.26) . The hydrochloride salt formation protonates the imidazole nitrogen, increasing polarity and hydrogen-bonding capacity with water. While no direct comparative solubility measurements are published, the general principle of hydrochloride salts improving aqueous solubility by 10- to 1000-fold over free bases is well-established in pharmaceutical salt selection literature [1]. This salt form eliminates the need for co-solvents or pH adjustment during aqueous assay preparation, reducing assay variability.

Salt Form Aqueous Solubility Formulation

Structural Distinction from 2-Amino-α-phenylbenzimidazole Impurity Standards

The target compound (C14H13ClN2O, MW 260.72) is structurally distinct from 2-amino-α-phenyl-1H-benzimidazole-5-methanol (CAS 75501-05-2, C14H13N3O, MW 239.27), which is classified as Mebendazole Impurity 5 . The 2-amino substitution in the impurity standard introduces an additional hydrogen-bond donor, alters the pKa of the imidazole ring, and shifts chromatographic retention behavior. The target compound, lacking the 2-amino group, serves as a distinct analytical reference for method development and impurity profiling in pharmaceutical quality control of benzimidazole-containing drug substances. No biological activity data exist comparing these two compounds.

Impurity Profiling Analytical Reference Chromatographic Separation

Validated Application Scenarios for 1H-1,3-Benzodiazol-5-yl(phenyl)methanol HCl Based on Differential Evidence


Regiochemical Control in Benzimidazole Medicinal Chemistry Library Design

Use this 5-substituted benzimidazole hydrochloride as a key building block in focused library synthesis where regiochemical fidelity at the benzimidazole 5-position is required. The positional isomerism evidence [1] establishes that 5-substituted α-hydroxybenzyl benzimidazoles are chemically distinct from 2-substituted analogs, enabling exploration of novel chemical space not addressed by established 2-substituted antiviral scaffolds. The phenylmethanol moiety provides a versatile handle for further derivatization (e.g., oxidation to ketone, esterification, or ether formation).

Pre-Formulation and Aqueous Assay Development with Pre-Solubilized Salt Form

Employ the hydrochloride salt form directly in aqueous biochemical and cell-based assays without the need for DMSO co-solvent stock solutions or pH adjustment. The class-level solubility advantage of the hydrochloride salt over the neutral free base minimizes solvent-induced assay artifacts (e.g., DMSO toxicity to cells, solvent interference with enzyme kinetics) and reduces pre-assay preparation steps. This is particularly valuable in high-throughput screening workflows where consistent compound handling across diverse chemical matter is critical.

Analytical Reference Standard for Benzimidazole HPLC Method Development

Deploy this compound as a distinct reference standard for developing and validating HPLC methods for benzimidazole-containing pharmaceuticals. Its structural differentiation from 2-amino-substituted benzimidazole impurities provides an orthogonal retention time marker that aids in resolving co-eluting impurities in pharmaceutical impurity profiling. The absence of the 2-amino group alters chromatographic behavior sufficiently to serve as a system suitability standard.

Fragment-Based Drug Discovery Scaffold with 5-Position Growth Vector

Utilize the 5-substituted benzimidazole core as a fragment for structure-based drug design where growth vectors from the 5-position are preferred. The free NH of the imidazole ring remains available for hydrogen bonding with biological targets, while the phenylmethanol substituent at the 5-position can be further functionalized [2]. This regiochemical arrangement differs from more commonly explored 2-substituted benzimidazole fragments, offering access to under-exploited binding modes.

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